molecular formula C23H24N4O3 B3991926 4-[4-(2-METHYLPROP-2-EN-1-YL)PIPERAZIN-1-YL]-3-NITRO-1-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE

4-[4-(2-METHYLPROP-2-EN-1-YL)PIPERAZIN-1-YL]-3-NITRO-1-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE

Cat. No.: B3991926
M. Wt: 404.5 g/mol
InChI Key: OKNMIXRGRSNFIX-UHFFFAOYSA-N
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Description

4-[4-(2-METHYLPROP-2-EN-1-YL)PIPERAZIN-1-YL]-3-NITRO-1-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound with a unique structure that combines a piperazine ring, a nitro group, and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-METHYLPROP-2-EN-1-YL)PIPERAZIN-1-YL]-3-NITRO-1-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE typically involves multiple steps. One common route starts with the preparation of the piperazine derivative, followed by the introduction of the nitro group and the quinoline moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-METHYLPROP-2-EN-1-YL)PIPERAZIN-1-YL]-3-NITRO-1-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

4-[4-(2-METHYLPROP-2-EN-1-YL)PIPERAZIN-1-YL]-3-NITRO-1-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(2-METHYLPROP-2-EN-1-YL)PIPERAZIN-1-YL]-3-NITRO-1-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-METHYLPROP-2-EN-1-YL)PIPERAZIN-2-ONE
  • 2-METHYL-PROP-2-EN-1-OL
  • 4-METHYL-2-(2-METHYLPROP-1-EN-1-YL)TETRAHYDRO-2H-PYRAN

Uniqueness

4-[4-(2-METHYLPROP-2-EN-1-YL)PIPERAZIN-1-YL]-3-NITRO-1-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE stands out due to its combination of a piperazine ring, a nitro group, and a quinoline moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

4-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3-nitro-1-phenylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-17(2)16-24-12-14-25(15-13-24)21-19-10-6-7-11-20(19)26(18-8-4-3-5-9-18)23(28)22(21)27(29)30/h3-11H,1,12-16H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNMIXRGRSNFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1CCN(CC1)C2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(2-METHYLPROP-2-EN-1-YL)PIPERAZIN-1-YL]-3-NITRO-1-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE
Reactant of Route 2
Reactant of Route 2
4-[4-(2-METHYLPROP-2-EN-1-YL)PIPERAZIN-1-YL]-3-NITRO-1-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE
Reactant of Route 3
Reactant of Route 3
4-[4-(2-METHYLPROP-2-EN-1-YL)PIPERAZIN-1-YL]-3-NITRO-1-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE
Reactant of Route 4
Reactant of Route 4
4-[4-(2-METHYLPROP-2-EN-1-YL)PIPERAZIN-1-YL]-3-NITRO-1-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE
Reactant of Route 5
Reactant of Route 5
4-[4-(2-METHYLPROP-2-EN-1-YL)PIPERAZIN-1-YL]-3-NITRO-1-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE
Reactant of Route 6
Reactant of Route 6
4-[4-(2-METHYLPROP-2-EN-1-YL)PIPERAZIN-1-YL]-3-NITRO-1-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE

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